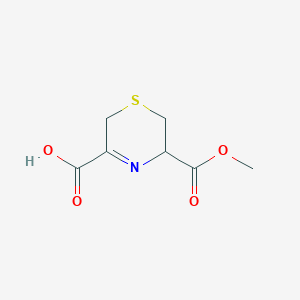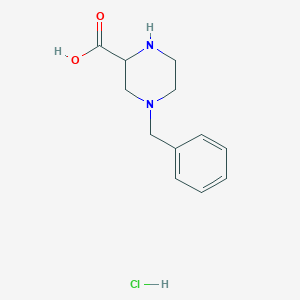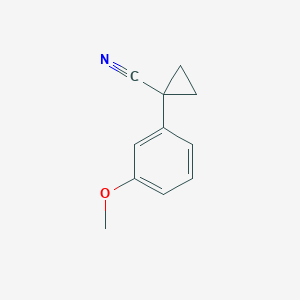
1-(3-甲氧基苯基)环丙烷腈
描述
1-(3-Methoxyphenyl)cyclopropanecarbonitrile (MPCPC) is an important synthetic intermediate used in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. MPCPC is a cyclic organic compound with a three-membered ring containing a nitrogen atom. It is a white crystalline solid that is soluble in a variety of organic solvents and has a melting point of 143-144 °C.
科学研究应用
癌症研究中的抗增殖活性
1-(3-甲氧基苯基)环丙烷腈及其衍生物在癌症研究中具有重要意义。卢等人(2021年)进行的一项研究合成了一种化合物(C22H23N5O3),使用了1-(4-甲氧基苯基甲酰)环丙烷-1-羧酸,该化合物对某些癌细胞系表现出显著的抑制活性,展示了潜在的抗增殖特性 (Lu et al., 2021)。
光化学研究中的作用
水野等人(1983年)报告了1,2-双(4-甲氧基苯基)环丙烷的光化学顺反异构化过程。这个过程在含氧的乙腈溶液中,通过9,10-二氰基蒽激发,涉及从环丙烷产生的阳离子自由基的链过程 (Mizuno et al., 1983)。
光谱和热量计研究
池田等人(2003年)对光诱导电子转移引发的亚甲基环丙烷重排进行了光谱和热量计研究。他们的研究使用了1-(3-甲氧基苯基)环丙烷腈的衍生物来探索亚甲基环丙烷的简并重排 (Ikeda et al., 2003)。
有机合成中的应用
该化合物及其衍生物在有机合成中有应用。例如,贝尔德等人(2001年)使用了一种衍生物,在一个分步程序中涉及1,3-二极化环加成,制备了外消旋2-(2-氨基烷基)-1-羟基环丙烷 (Baird et al., 2001)。
生物转化研究
王和冯(2003年)研究了环丙烷腈的生物转化,包括1-(3-甲氧基苯基)环丙烷腈的衍生物。他们展示了在温和条件下合成光学纯的双甲基取代环丙烷羧酸和酰胺的用途 (Wang & Feng, 2003)。
催化氧化研究
在催化氧化研究中,崔和多尔芬(1995年)讨论了1-(4-乙氧基-3-甲氧基苯基)丙烷及其衍生物被二氯-3-磺酸基-2,6-二(对氯苯)卟啉铁氯和叔丁基过氧化物氧化的情况,突出了其在木质素降解研究中的潜力 (Cui & Dolphin, 1995)。
属性
IUPAC Name |
1-(3-methoxyphenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-13-10-4-2-3-9(7-10)11(8-12)5-6-11/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIXNVXVQOIXIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679707 | |
| Record name | 1-(3-Methoxyphenyl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)cyclopropanecarbonitrile | |
CAS RN |
74205-01-9 | |
| Record name | 1-(3-Methoxyphenyl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

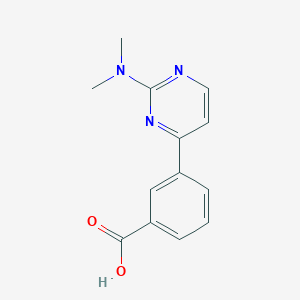
![Imidazo[1,2-a]pyridin-3-yl-oxoacetic acid ethyl ester](/img/structure/B1391572.png)
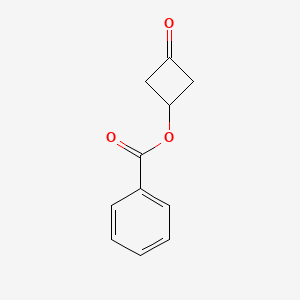
![Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1391575.png)
![4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline](/img/structure/B1391576.png)
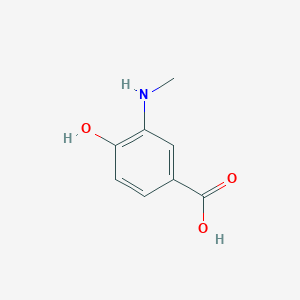
![1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B1391581.png)
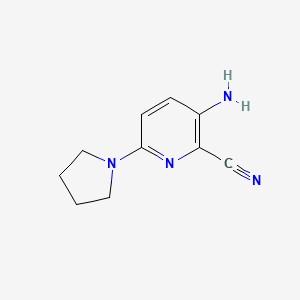
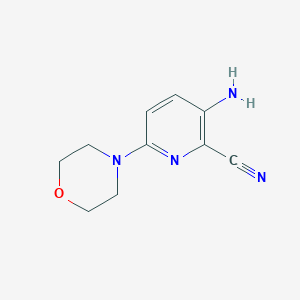
![4-[3-(4-Methoxyphenyl)prop-2-enoyl]benzoic acid](/img/structure/B1391587.png)
![tert-Butyl 4-{2-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxy]ethyl}piperidine-1-carboxylate](/img/structure/B1391588.png)

